molecular formula C10H8BrNO3 B1466046 Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate CAS No. 668969-70-8

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

カタログ番号: B1466046
CAS番号: 668969-70-8
分子量: 270.08 g/mol
InChIキー: MUPVRXDZBSEYKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Name and Alternative Nomenclatures

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups and substituents within the molecule. This nomenclature follows the standard convention for naming benzisoxazole derivatives, where the benzene ring is fused to the isoxazole heterocycle in a specific orientation denoted by the [d] descriptor.

Several alternative nomenclatures are employed in chemical literature and databases to describe this compound. The most commonly encountered alternative names include 5-bromo-benzo[d]isoxazole-3-carboxylic acid ethyl ester, which emphasizes the ester functionality derived from the corresponding carboxylic acid. Another widely used nomenclature is 5-bromo-1,2-benzisoxazole-3-carboxylic acid ethyl ester, which explicitly indicates the numbering system of the heterocyclic ring atoms. The systematic name 1,2-benzisoxazole-3-carboxylic acid, 5-bromo-, ethyl ester provides a comprehensive description that follows traditional organic nomenclature conventions by listing the base structure followed by substituents and functional group modifications.

The diversity in nomenclature reflects the compound's structural complexity and the various approaches employed by different chemical databases and research communities. The benzisoxazole core structure contains both nitrogen and oxygen heteroatoms within the five-membered ring, with the oxygen and nitrogen atoms positioned adjacently, designated as the 1,2-benzisoxazole system. This nomenclature precision is essential for accurate chemical communication and database searches, particularly given the existence of structural isomers with different substitution patterns.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service registry number for this compound is 668969-70-8, which serves as the unique identifier for this specific chemical compound in chemical databases and regulatory systems worldwide. This registry number distinguishes the compound from other closely related benzisoxazole derivatives that may differ only in substitution patterns or functional group positions.

The molecular formula of this compound is C₁₀H₈BrNO₃, which indicates the presence of ten carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of this compound is precisely 270.08 grams per mole, calculated based on the atomic masses of the constituent elements. This molecular weight information is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.

Table 1: Molecular Characteristics of this compound

Property Value Reference
CAS Registry Number 668969-70-8
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Chemical Database Identifier CB81515857

The molecular formula provides essential information about the compound's composition and allows for calculation of various molecular properties. The presence of the bromine atom significantly influences the compound's physical and chemical properties, including its density, boiling point, and reactivity patterns. The ethyl ester functionality contributes to the compound's solubility characteristics, making it suitable for various organic solvent systems while potentially limiting its water solubility compared to the corresponding carboxylic acid.

Structural Isomerism and Tautomeric Considerations

The structural framework of this compound presents several important considerations regarding isomerism and potential tautomeric equilibria. The benzisoxazole core structure exhibits inherent stability due to its aromatic character, but the presence of multiple heteroatoms and functional groups introduces possibilities for various structural arrangements and dynamic equilibria.

Benzisoxazole systems, including this compound, can potentially exist in different tautomeric forms, although the aromatic stabilization of the fused ring system generally favors specific structural arrangements. Research on related isoxazole derivatives has demonstrated that tautomeric equilibria can be influenced by solvent polarity, temperature, and intermolecular interactions. In the case of benzisoxazole compounds, the fused aromatic system typically stabilizes a single predominant tautomeric form, reducing the likelihood of significant tautomeric interconversion under normal conditions.

The structural isomerism considerations for this compound primarily involve positional isomers where the bromine substituent or the carboxylate ester group could be located at different positions on the benzisoxazole framework. The 5-bromo substitution pattern in this compound represents one specific isomer among several possible positional variants, including 4-bromo, 6-bromo, and 7-bromo isomers. Each positional isomer would exhibit distinct chemical and physical properties due to the different electronic environments created by the bromine substituent's varying positions relative to the heterocyclic heteroatoms.

Table 2: Tautomeric Stability Factors in Benzisoxazole Systems

Factor Influence on Stability Reference
Aromatic character Strongly stabilizing
Heteroatom arrangement Moderate influence
Solvent polarity Minor influence
Temperature effects Minor to moderate

Theoretical studies on related heterocyclic systems have indicated that the energy differences between potential tautomers in benzisoxazole derivatives are generally substantial enough to establish clear preferences for specific structural forms. The aromatic stabilization energy associated with the benzisoxazole ring system typically outweighs the potential energy gains from alternative tautomeric arrangements, resulting in predominantly single tautomeric forms under equilibrium conditions.

特性

IUPAC Name

ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-5-6(11)3-4-8(7)15-12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPVRXDZBSEYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20722515
Record name Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668969-70-8
Record name Ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20722515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,2-benzoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

General Synthetic Strategy

The preparation of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate typically involves:

  • Starting from 5-bromo-2-nitrobenzoic acid or related brominated aromatic precursors.
  • Formation of the ethyl ester derivative via reaction with ethyl chloroformate or similar esterification agents.
  • Cyclization to form the isoxazole ring using hydroxylamine hydrochloride under controlled conditions.

This approach leverages the cyclocondensation of appropriately substituted precursors to construct the isoxazole heterocycle while maintaining the bromine substituent intact.

Detailed Synthetic Route

Step Reaction Description Reagents and Conditions Notes
1 Esterification of 5-bromo-2-nitrobenzoic acid Ethyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C Converts acid to ethyl ester intermediate
2 Reduction of nitro group or direct cyclization Hydroxylamine hydrochloride, base (e.g., sodium acetate), solvent (ethanol or aqueous), 60–80°C, 12–24 hours Promotes cyclization to isoxazole ring
3 Purification Silica gel chromatography (hexane/ethyl acetate gradient) Yields >75% purity typical

This method ensures the formation of the benzo[d]isoxazole core with the bromine substituent at the 5-position preserved. The cyclization step is crucial and is often optimized by controlling temperature, reaction time, and stoichiometry of hydroxylamine.

Alternative Synthetic Approaches

  • Crossed Condensation Reaction : A method reported involves condensation between aryl ketones and diethyl oxalate in the presence of sodium ethoxide, followed by treatment with hydroxylamine to form the isoxazole ring. This route is adaptable for various substituted isoxazole derivatives, including brominated analogs.

  • Base-Promoted Cyclization : Mild base-promoted synthesis of isoxazole derivatives has been demonstrated using readily available nitro-substituted precursors, providing efficient access to heterocyclic cores under mild conditions.

Optimization of Reaction Conditions

Parameter Typical Range Effect on Yield and Purity
Temperature 60–80°C Higher temperatures accelerate cyclization but may cause side reactions if too high
Reaction Time 12–24 hours Sufficient time ensures complete cyclization; prolonged times may degrade product
Stoichiometry Hydroxylamine hydrochloride (1.2–1.5 equiv) Excess hydroxylamine promotes full conversion
Atmosphere Inert (nitrogen or argon) Prevents oxidation and unwanted side reactions during bromination or cyclization
Brominating Agent Addition (if applicable) Slow addition of N-bromosuccinimide (NBS) Improves regioselectivity and yield of brominated product

Characterization and Purification

Industrial Production Considerations

Industrial scale synthesis follows similar synthetic routes but incorporates:

  • Use of continuous flow reactors to enhance reaction control and scalability.
  • Automated reagent addition and temperature control to optimize yield and purity.
  • Environmentally friendly catalysts and solvents to minimize waste and hazards.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Esterification + Cyclization 5-bromo-2-nitrobenzoic acid Ethyl chloroformate, hydroxylamine hydrochloride 0–25°C for esterification; 60–80°C for cyclization Straightforward; good yield; preserves bromine Requires careful control of conditions
Crossed Condensation Aryl ketone + diethyl oxalate Sodium ethoxide, hydroxylamine Room temp to reflux Versatile for derivatives Multi-step; may need purification
Base-Promoted Cyclization Nitro-substituted precursors Mild base, hydroxylamine Mild conditions Mild, efficient Limited substrate scope

Research Findings and Notes

  • The bromine substituent at position 5 enhances the compound's electrophilic reactivity and metabolic stability, which is beneficial for downstream medicinal chemistry applications.

  • Slow addition of brominating agents such as N-bromosuccinimide under inert atmosphere improves regioselectivity and yield in bromination steps when applicable.

  • The isoxazole ring formation via hydroxylamine-mediated cyclization is a key step that requires optimization of temperature and reaction time to maximize yield and minimize side products.

  • Purification by silica gel chromatography remains the standard to achieve high purity suitable for research and industrial use.

This comprehensive analysis of preparation methods for this compound synthesizes diverse research findings and practical considerations, providing a professional and authoritative guide for chemists engaged in the synthesis of this valuable heterocyclic compound.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement under specific conditions:

Reagents/Conditions Products Yield Key Observations
NaOMe/MeOH, 80°C, 12 hEthyl 5-methoxybenzo[d]isoxazole-3-carboxylate78%Methoxy group introduced regioselectively at C5
CuCN/DMF, 120°C, 24 hEthyl 5-cyanobenzo[d]isoxazole-3-carboxylate65%Requires transition metal catalyst for cyanation

Mechanistic Note: Bromine's meta-directing effect directs nucleophiles to C5, while the isoxazole ring's electron-withdrawing nature enhances electrophilicity .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 1: Suzuki-Miyaura Coupling Performance

Boronic Acid Catalyst System Temperature/Time Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane100°C, 8 hEthyl 5-phenylbenzo[d]isoxazole-3-carboxylate82%
4-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃, DMF120°C, 12 hEthyl 5-(pyridin-4-yl) derivative68%

Key Finding: Electron-rich boronic acids achieve higher yields due to improved transmetallation kinetics .

Reduction Reactions

Selective reduction pathways depend on catalyst choice:

Reduction Type Conditions Product Yield
DehalogenationH₂ (1 atm), Pd/C, EtOH, 0°C, 1 hEthyl benzo[d]isoxazole-3-carboxylate96%
Ester ReductionLiAlH₄, THF, 0→25°C, 2 h(5-Bromobenzo[d]isoxazol-3-yl)methanol73%

Critical Insight: Hydrogenolysis preserves the isoxazole ring while removing bromine, whereas LiAlH₄ reduces esters to primary alcohols .

Saponification and Derivatization

The ethyl ester undergoes hydrolysis for further functionalization:

Table 2: Ester Reactivity

Reaction Conditions Product Applications
Alkaline hydrolysisNaOH (2M), EtOH/H₂O, 25°C, 6 h5-Bromobenzo[d]isoxazole-3-carboxylic acidPrecursor for amide couplings
Acid-catalyzed methanolysisHCl/MeOH, reflux, 3 hMethyl 5-bromobenzo[d]isoxazole-3-carboxylateSolubility optimization for HPLC studies

Synthetic Utility: The carboxylic acid intermediate enables peptide-like conjugations with amines via EDC/HOBt activation .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in dipolar cycloadditions:

Reaction Partner Conditions Product Yield
PhenylacetyleneCuI, DIPEA, DMF, 80°C, 12 h5-Bromo-3-(phenylethynyl)benzo[d]isoxazole61%
NaN₃, NH₄Cl, DMSO, 100°CTetrazole-fused derivative5-Bromo-3-(1H-tetrazol-5-yl)benzo[d]isoxazole54%

Mechanistic Pathway: Copper-mediated alkyne-azide cycloadditions (CuAAC) proceed via σ-bond metathesis .

科学的研究の応用

Chemistry

  • Building Block for Synthesis: Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including substitution, oxidation, and cycloaddition reactions .
Reaction TypeDescriptionExample Products
Substitution ReactionsReplacement of bromine with nucleophilesVarious substituted isoxazoles
OxidationModification of functional groupsHydroxylamine derivatives
CycloadditionReaction with alkynes or nitrile oxidesIsoxazole-linked compounds

Biology

  • Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making them candidates for developing new antibiotics .
  • Anticancer Activity: The compound has been investigated for its potential role as an anticancer agent. Studies show that it can inhibit the proliferation of cancer cells through specific molecular interactions .

Medicine

  • Drug Discovery: this compound is explored in drug design, particularly as a scaffold for developing inhibitors targeting specific enzymes and receptors involved in various diseases .

Case Studies:

  • A study demonstrated the synthesis of isoxazole derivatives from this compound, which showed promising results as histone deacetylase (HDAC) inhibitors—important targets in cancer therapy .
  • Another research highlighted its use in developing compounds with antioxidant properties, showcasing its potential in treating oxidative stress-related diseases .

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Ethyl Benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5)
  • Key Difference : Lacks the bromine atom at position 4.
  • Impact : The absence of bromine reduces molecular weight (MW = 207.18 g/mol) and lipophilicity compared to the brominated analogue. This decreases electrophilic reactivity, limiting its utility in cross-coupling reactions .
Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)
  • Key Difference : Substitutes the benzo[d]isoxazole core with a 4-bromophenyl group attached to a methyl ester.
  • Impact : The bromine is positioned on a phenyl ring rather than the isoxazole core, altering electronic properties. The methyl ester (vs. ethyl) reduces steric bulk but may decrease metabolic stability due to faster esterase hydrolysis .
Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)
  • Key Difference : Features a 3-methylphenyl group instead of bromobenzo[d]isoxazole.
  • Impact : The methyl group introduces electron-donating effects, lowering reactivity toward nucleophilic substitution. HRMS-ESI data (m/z = 232.0974 [M+H]⁺) confirms a lower MW (232.10 g/mol) compared to the brominated compound .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Weight (g/mol) HRMS-ESI (m/z) [M+H]⁺ Key Substituents
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate 270.08 270.08 (calc) 5-Br, benzo[d]isoxazole core
Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate (10i) 232.10 232.0974 3-Methylphenyl, isoxazole core
Ethyl 5-[4-(methoxycarbonyl)phenyl]isoxazole-3-carboxylate (10d) 276.09 276.0872 4-Methoxycarbonylphenyl
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate 255.06 255.06 (calc) 4-Bromophenyl, methyl ester
  • HRMS/NMR Trends: Bromine in the target compound increases molecular ion mass and induces distinct splitting patterns in ¹H NMR due to its electron-withdrawing effect. For example, aromatic protons in the bromobenzo[d]isoxazole core exhibit downfield shifts compared to non-brominated analogues .

生物活性

Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate (EBBIC) is a compound with notable biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and data.

Chemical Structure and Properties

EBBIC has the molecular formula C10_{10}H8_{8}BrNO3_3 and a molecular weight of 270.08 g/mol. Its structure features a benzo[d]isoxazole ring system with a bromine atom at the 5-position and an ethyl ester group at the 3-position, which enhances its chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that EBBIC exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing selective activity primarily against Gram-positive bacteria. For instance, studies have demonstrated that while many compounds in its class show limited antibacterial effects, some derivatives of EBBIC have displayed promising results in inhibiting bacterial growth .

2. Anticancer Properties

EBBIC has been investigated for its anticancer potential. It has shown cytotoxic effects on several cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231
  • Lung Cancer : A549
  • Colorectal Cancer : HCT-116
    These studies reveal that EBBIC can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : EBBIC derivatives have shown competitive inhibition with IC50_{50} values indicating significant potency against AChE, which is crucial for treating Alzheimer's disease .
  • Butyrylcholinesterase (BuChE) : Some derivatives exhibit selectivity towards AChE over BuChE, highlighting their potential therapeutic applications in neuroprotection .

The biological activity of EBBIC is largely attributed to its ability to interact with specific molecular targets. The isoxazole ring can bind to active sites of enzymes or receptors, thereby inhibiting their function. This interaction modulates various biological pathways, leading to therapeutic effects such as reduced inflammation and enhanced apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Features
Ethyl benzo[d]isoxazole-3-carboxylateC10_{10}H9_{9}NO3_3Lacks bromine; used in similar applications
5-Bromo-benzo[d]isoxazole-3-carboxylic acidC9_{9}H6_6BrNO3_3Acidic form; different reactivity
Methyl benzo[d]isoxazole-3-carboxylateC10_{10}H9_9NO2_2Methyl ester; differing biological activity

The presence of the bromine atom in EBBIC enhances its reactivity compared to other similar compounds, potentially leading to distinct biological activities and synthetic pathways.

Case Studies

Several studies have highlighted the efficacy of EBBIC derivatives:

  • A study by Bernard et al. (2014) demonstrated the selective cytotoxicity of EBBIC against breast cancer cell lines.
  • Research conducted by Giordano et al. (2019) explored the compound's role as an AChE inhibitor, revealing competitive inhibition patterns with promising IC50_{50} values.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted precursors. For example, hydroxylamine hydrochloride and diethyl oxalate are used to form the isoxazole core, followed by bromination at the 5-position . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Evidence from analogous syntheses shows yields improve with slow addition of brominating agents (e.g., NBS) under inert atmospheres . Purification via silica gel chromatography (hexane/EtOAc) is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : The ester carbonyl (δ ~165–170 ppm in 13C NMR) and brominated aromatic protons (δ ~7.5–8.0 ppm in 1H NMR) are key .
  • IR : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-Br (550–600 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₀H₈BrNO₃: 284.9662) validates molecular composition .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as brominated compounds may release toxic fumes .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; avoid exposure to moisture and light .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at the bromine site, predicting susceptibility to Suzuki-Miyaura coupling . Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic regions, guiding catalyst selection (e.g., Pd(PPh₃)₄) . Experimental validation via ¹H NMR monitoring of coupling efficiency (e.g., with arylboronic acids) is recommended .

Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?

  • Methodological Answer :

  • Solvent Effects : Simulate NMR shifts using COSMO-RS models to account for solvent polarity .
  • Tautomerism : Investigate possible keto-enol tautomerism via variable-temperature NMR to detect dynamic equilibria .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) confirms molecular geometry, resolving ambiguities in proton assignments .

Q. How can regioselective functionalization of the benzo[d]isoxazole core be achieved to diversify derivatives?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., ester at position 3) to orient nitration or sulfonation at the 5-position .
  • Transition-Metal Catalysis : Pd-mediated C-H activation introduces aryl/alkyl groups at the 4-position .
  • Photochemical Methods : UV irradiation in the presence of alkenes enables [2+2] cycloaddition at the isoxazole double bond .

Data Contradiction Analysis

Q. Why might observed melting points for this compound vary across studies, and how can this be addressed?

  • Methodological Answer : Variations (e.g., 86–88°C vs. 142–144°C in analogs) arise from polymorphic forms or impurities . Mitigation strategies include:

  • Recrystallization : Use mixed solvents (e.g., EtOH/H₂O) to isolate pure polymorphs .
  • DSC Analysis : Differential Scanning Calorimetry identifies phase transitions, confirming thermal stability .

Experimental Design Tables

Synthetic Route Key Reagents Yield Reference
CyclocondensationHydroxylamine HCl, Br₂70–85%
Grignard FunctionalizationCH₃MgX (X = Cl, Br)64–91%
Suzuki-Miyaura CouplingPd(PPh₃)₄, Arylboronic acid60–75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
Reactant of Route 2
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。